Cas no 1665-35-6 (2-ethynyl-5-phenylthiophene)

2-ethynyl-5-phenylthiophene structure
2-ethynyl-5-phenylthiophene structure
Product Name:2-ethynyl-5-phenylthiophene
CAS No:1665-35-6
MF:C12H8S
MW:184.256921768188
MDL:MFCD18207406
CID:169316
PubChem ID:134485
Update Time:2025-04-23

2-ethynyl-5-phenylthiophene Chemical and Physical Properties

Names and Identifiers

    • Thiophene,2-ethynyl-5-phenyl-
    • 2-Phenyl-5-ethylnylthiophene
    • 2-Ethynyl-5-phenylthiophene
    • 2-ethynyl-5-phenyl-thiophene
    • F2167-5114
    • 1665-35-6
    • CS-0223378
    • DTXSID00937206
    • A1-29248
    • AKOS034019863
    • EN300-115033
    • BAA66535
    • SCHEMBL16805388
    • Thiophene, 2-ethynyl-5-phenyl-
    • CHEMBL443149
    • 2-ethynyl-5-phenylthiophene
    • MDL: MFCD18207406
    • Inchi: 1S/C12H8S/c1-2-11-8-9-12(13-11)10-6-4-3-5-7-10/h1,3-9H
    • InChI Key: GZPBZFFHJJDHEE-UHFFFAOYSA-N
    • SMILES: S1C(C#C)=CC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 184.03474
  • Monoisotopic Mass: 184.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 308.1°Cat760mmHg
  • Flash Point: 103.2°C
  • Refractive Index: 1.636
  • PSA: 0

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Additional information on 2-ethynyl-5-phenylthiophene

Thiophene, 2-Ethynyl-5-Phenyl-

Thiophene, 2-Ethynyl-5-Phenyl- (CAS No. 1665-35-6) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its thiophene ring system, which consists of a five-membered ring with one sulfur atom and two double bonds. The substituents on the thiophene ring include an ethynyl group at the 2-position and a phenyl group at the 5-position, making it a unique and versatile molecule for various applications.

The thiophene ring is a fundamental structure in organic chemistry, known for its stability and aromaticity. The presence of the ethynyl group (-C≡CH) at the 2-position introduces additional reactivity due to the sp-hybridized carbon, which can participate in various nucleophilic or electrophilic reactions. Meanwhile, the phenyl group at the 5-position enhances the molecule's conjugation and aromaticity, contributing to its stability and potential for use in electronic applications.

Recent studies have explored the synthesis of Thiophene, 2-Ethynyl-5-Phenyl-, employing innovative methodologies that leverage transition metal catalysis. For instance, researchers have utilized copper-catalyzed Sonogashira coupling reactions to efficiently introduce the ethynyl group onto the thiophene ring. This approach not only simplifies the synthesis process but also enables precise control over the regiochemistry of the product. The use of palladium catalysts has also been reported in some cases, further expanding the synthetic toolbox for this compound.

The electronic properties of Thiophene, 2-Ethynyl-5-Phenyl- make it an attractive candidate for applications in organic electronics. Its extended conjugation system allows for efficient charge transport, which is crucial for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical properties.

In addition to its electronic applications, Thiophene, 2-Ethynyl-5-Phenyl- has shown promise in bio-related fields. Its ability to form stable coordination complexes with metal ions has led to investigations into its potential use as a ligand in metallo-drugs or as a building block for metalloporphyrins. Furthermore, its photoluminescent properties have been explored for sensing applications, where it can serve as a fluorescent probe for detecting specific analytes in complex matrices.

The versatility of Thiophene, 2-Ethynyl-5-Phenyl- extends to its role as an intermediate in the synthesis of more complex molecules. For example, it can undergo further functionalization through alkylation or arylation reactions to yield derivatives with tailored properties. These derivatives have been studied for their potential in drug discovery, particularly in targeting specific biological pathways or receptors.

From a sustainability perspective, researchers have also investigated eco-friendly methods for synthesizing Thiophene, 2-Ethynyl-5-Phenyl-. Green chemistry approaches, such as using microwave-assisted synthesis or employing biodegradable solvents, have been reported. These methods not only reduce environmental impact but also improve reaction efficiency and selectivity.

In conclusion, Thiophene, 2-Ethynyl-5-Phenyl-, with its unique structure and versatile properties, continues to be a focal point in diverse areas of research. Its applications span from organic electronics to biochemistry, with ongoing advancements driven by innovative synthetic strategies and functionalization techniques. As research progresses, this compound is expected to unlock new possibilities across multiple disciplines.

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